

# Application Notes: Unveiling the Role of SHLD2 in Cancer Cells using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction: SHLD2, a Key Player in DNA Repair and Cancer Therapy Resistance

SHLD2 (Shieldin Complex Subunit 2), also known as FAM35A, is a critical component of the shieldin complex, which plays a pivotal role in the repair of DNA double-strand breaks (DSBs). [1][2][3] The shieldin complex, consisting of SHLD1, SHLD2, SHLD3, and REV7, acts downstream of 53BP1 to protect broken DNA ends from resection.[2][4][5] This protection is crucial for promoting the non-homologous end joining (NHEJ) pathway of DNA repair, while simultaneously suppressing homologous recombination (HR).[2][3]

The choice between NHEJ and HR is a fundamental aspect of maintaining genomic stability. In many cancer types, particularly those with deficiencies in HR genes like BRCA1, cells become reliant on other DNA repair pathways for survival. This dependency creates therapeutic opportunities. For instance, PARP (Poly (ADP-ribose) polymerase) inhibitors have shown significant efficacy in BRCA1-deficient tumors by exploiting this vulnerability.[4] However, the functionality of the shieldin complex, and specifically SHLD2, can influence the outcome of such therapies. Loss of SHLD2 can impair NHEJ, which paradoxically restores HR in BRCA1-deficient cells, leading to resistance to PARP inhibitors.[2][4]

Recent studies have also uncovered a synthetic lethal relationship between SHLD2 deficiency and the inhibition of DNA polymerase theta ( $Pol\theta$ ), particularly in combination with radiotherapy.



[6][7][8] This suggests that targeting SHLD2 or exploiting its loss in tumors could be a promising strategy for cancer treatment. The CRISPR-Cas9 gene-editing tool provides a powerful and precise method to knock out SHLD2 in cancer cell lines, enabling researchers to meticulously study its function, understand the mechanisms of drug resistance, and identify new therapeutic vulnerabilities.[9]

### Rationale for Using CRISPR-Cas9 to Study SHLD2 Function

The CRISPR-Cas9 system offers an unparalleled ability to create targeted gene knockouts with high efficiency and specificity.[10] This makes it an ideal tool for investigating the function of SHLD2 in cancer cells for several reasons:

- Precise Gene Disruption: CRISPR-Cas9 allows for the complete and permanent knockout of the SHLD2 gene, providing a clear model to study the consequences of its loss of function.
- Isogenic Cell Line Generation: By editing a specific cancer cell line to knock out SHLD2, researchers can create an isogenic pair (wild-type and knockout), ensuring that any observed phenotypic changes are directly attributable to the loss of SHLD2.
- Modeling Drug Resistance: CRISPR-Cas9-mediated knockout of SHLD2 in cancer cells, particularly those with known mutations in genes like BRCA1, can be used to model and study the mechanisms of acquired resistance to therapies such as PARP inhibitors.[4]
- Identifying Synthetic Lethal Interactions: Genome-wide CRISPR screens or targeted knockouts can be employed to identify genes that become essential for cell survival only in the absence of SHLD2, revealing potential new drug targets.[6][7]

### **Signaling Pathway Diagram**

The following diagram illustrates the central role of the shieldin complex, including SHLD2, in the choice between the Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR) DNA double-strand break repair pathways.





Click to download full resolution via product page

Caption: DNA DSB Repair Pathway Choice.

### **Experimental Protocols**

## Protocol 1: CRISPR-Cas9 Mediated Knockout of SHLD2 in Cancer Cells

This protocol provides a general framework for generating SHLD2 knockout cancer cell lines using CRISPR-Cas9 technology.

- 1. sgRNA Design and Selection:
- Objective: To design single guide RNAs (sgRNAs) that specifically target an early exon of the SHLD2 gene for efficient knockout.



#### • Procedure:

- Obtain the cDNA or genomic sequence of the human SHLD2 gene from a database such as NCBI or Ensembl.
- Use online sgRNA design tools (e.g., Synthego's CRISPR Design Tool, Benchling, CHOPCHOP) to identify potential sgRNA sequences targeting the first or second exon of SHLD2.[11][12][13][14]
- Select 2-3 sgRNAs with high on-target scores and low off-target scores. The target sequence should be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[13][15]
- Order synthetic sgRNAs or clone the sgRNA sequences into a suitable expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138).[11]
- 2. Delivery of CRISPR-Cas9 Components into Cancer Cells:
- Objective: To introduce the Cas9 nuclease and the designed sgRNAs into the target cancer cell line.
- Materials:
  - Target cancer cell line (e.g., MCF-7, U2OS, or a relevant line for your research).
  - Lipofectamine-based transfection reagent or electroporation system.
  - Cas9 nuclease (recombinant protein or expression plasmid).
  - Synthetic sgRNAs or sgRNA expression plasmid.
  - Opti-MEM or other serum-free medium.
- Procedure (Lipofection):
  - Seed the cancer cells in a 6-well plate to be 70-80% confluent on the day of transfection.



- Prepare the CRISPR-Cas9 ribonucleoprotein (RNP) complex by incubating purified Cas9
   protein with the synthetic sgRNA in Opti-MEM for 10-20 minutes at room temperature.
- Dilute the transfection reagent in Opti-MEM.
- Combine the RNP complex with the diluted transfection reagent and incubate for 15-30 minutes to allow for complex formation.
- Add the transfection complex dropwise to the cells.
- Incubate the cells for 48-72 hours.
- 3. Validation of SHLD2 Knockout:
- Objective: To confirm the successful knockout of the SHLD2 gene at the genomic and protein levels.
- Procedures:
  - Genomic DNA Analysis (Indel Detection):
    - After 72 hours, harvest a portion of the cells and extract genomic DNA.
    - Amplify the targeted region of the SHLD2 gene using PCR.
    - Use a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or Sanger sequencing to detect the presence of insertions or deletions (indels) at the target site.[16]
  - Western Blot Analysis:
    - Lyse the remaining cells and perform a Western blot using a validated antibody against the SHLD2 protein to confirm the absence of its expression.
- 4. Single-Cell Cloning and Expansion:
- Objective: To isolate and expand clonal populations of SHLD2 knockout cells.
- Procedure:



- Perform serial dilution or use fluorescence-activated cell sorting (FACS) if a fluorescent reporter was co-transfected to isolate single cells into 96-well plates.
- Expand the single-cell clones into larger populations.
- Screen the individual clones for homozygous SHLD2 knockout using genomic DNA analysis and Western blotting as described above.

### **Experimental Workflow Diagram**



Click to download full resolution via product page

Caption: CRISPR-Cas9 Workflow for SHLD2 Knockout.

### Protocol 2: Functional Assays to Assess Consequences of SHLD2 Knockout

#### A. Colony Formation Assay (Clonogenic Assay)

- Objective: To assess the long-term proliferative capacity and survival of SHLD2 knockout cells, with and without treatment.[17]
- Procedure:
  - Harvest wild-type and SHLD2 knockout cells and perform a cell count.
  - Seed a low density of cells (e.g., 200-1000 cells per well) into 6-well plates.
  - Allow the cells to adhere overnight.



- Treat the cells with varying concentrations of a drug (e.g., PARP inhibitor, Polθ inhibitor) or with different doses of ionizing radiation.
- Incubate the plates for 10-14 days, allowing colonies to form.
- Fix the colonies with a solution like 4% paraformaldehyde or 70% ethanol.[18]
- Stain the colonies with crystal violet.
- Count the number of colonies (typically defined as a cluster of ≥50 cells).
- Calculate the surviving fraction for each treatment condition relative to the untreated control.

#### B. PARP Inhibitor and Polθ Inhibitor Sensitivity Assay

- Objective: To determine the sensitivity of SHLD2 knockout cells to PARP inhibitors and Polθ inhibitors.
- Procedure:
  - Seed wild-type and SHLD2 knockout cells in 96-well plates.
  - The following day, treat the cells with a range of concentrations of the PARP inhibitor (e.g.,
     Olaparib) or Polθ inhibitor.
  - Incubate for 3-7 days.
  - Assess cell viability using a suitable assay, such as CellTiter-Glo, MTT, or crystal violet staining.
  - Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) values for each cell line and inhibitor.

#### C. y-H2AX Foci Formation Assay for DNA Damage

 Objective: To quantify the level of DNA double-strand breaks in SHLD2 knockout cells, basally and after DNA damage induction.[1][2][3][19]



#### • Procedure:

- Grow wild-type and SHLD2 knockout cells on coverslips.
- Induce DNA damage by treating with a DNA-damaging agent (e.g., ionizing radiation, etoposide).
- Fix the cells at various time points after treatment with 4% paraformaldehyde.
- Permeabilize the cells with a detergent like Triton X-100.
- Block with a suitable blocking buffer (e.g., BSA in PBS).
- Incubate with a primary antibody against y-H2AX.
- Incubate with a fluorescently labeled secondary antibody.
- Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei.
- Visualize and quantify the number of γ-H2AX foci per nucleus using a fluorescence microscope and image analysis software (e.g., Fiji/ImageJ).[1][2]

#### **Data Presentation**

# Table 1: Effect of SHLD2 Knockout on PARP Inhibitor Sensitivity



| Cell Line                              | Genetic<br>Backgroun<br>d | SHLD2<br>Status | PARP<br>Inhibitor | Fold<br>Change in<br>IC50 (KO<br>vs. WT) | Reference |
|----------------------------------------|---------------------------|-----------------|-------------------|------------------------------------------|-----------|
| RPE1                                   | BRCA1-/-                  | Knockout        | Olaparib          | Increased<br>(Resistant)                 | [2]       |
| KB1P-G3<br>(Mouse<br>Mammary<br>Tumor) | Brca1-/-;<br>Trp53-/-     | Knockout        | PARPi             | Increased<br>(Resistant)                 | [20]      |
| MDA-MB-436                             | BRCA1<br>mutant           | Knockout        | Olaparib          | Increased<br>(Resistant)                 | [21]      |

Table 2: Effect of SHLD2 Knockout on Polθ Inhibitor

**Sensitivity** 

| Cell Line                     | Genetic<br>Backgroun<br>d | SHLD2<br>Status | Polθ<br>Inhibitor        | Observatio<br>n          | Reference |
|-------------------------------|---------------------------|-----------------|--------------------------|--------------------------|-----------|
| DLD-1                         | HR-proficient             | Knockout        | ART899 +<br>Radiotherapy | Increased<br>Sensitivity | [8]       |
| DU145<br>(Prostate<br>Cancer) | Wild-type                 | Knockout        | ART899 +<br>Radiotherapy | Increased<br>Sensitivity | [8]       |
| MDA-MB-436                    | BRCA1<br>mutant           | Knockout        | ART558                   | Sensitive                | [20]      |

# Table 3: Effect of SHLD2 Knockout on Cell Viability and DNA Damage



| Cell Line | SHLD2<br>Status     | Condition             | Endpoint                 | Observatio<br>n                           | Reference |
|-----------|---------------------|-----------------------|--------------------------|-------------------------------------------|-----------|
| MCF-7     | Depleted<br>(shRNA) | lonizing<br>Radiation | Colony<br>Formation      | Decreased<br>Survival                     | [22][23]  |
| U2OS      | Depleted<br>(shRNA) | lonizing<br>Radiation | y-H2AX Foci              | Delayed Resolution (Increased DNA Damage) | [22]      |
| DU145     | Knockout            | Radiotherapy          | Micronuclei<br>Formation | Increased<br>Genomic<br>Instability       | [8]       |

### References

- 1. Protocol for Quantifying yH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Streamlined Quantification of p-γ-H2AX Foci for DNA Damage Analysis in Melanoma and Melanocyte Co-cultures Exposed to FLASH Irradiation Using Automated Image Cytometry [bio-protocol.org]
- 4. biorxiv.org [biorxiv.org]
- 5. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Video: Immunofluorescence Microscopy of yH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 8. biorxiv.org [biorxiv.org]
- 9. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation
   PMC [pmc.ncbi.nlm.nih.gov]

#### Methodological & Application





- 10. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 11. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 12. synthego.com [synthego.com]
- 13. sg.idtdna.com [sg.idtdna.com]
- 14. youtube.com [youtube.com]
- 15. CRISPR: Guide to gRNA design Snapgene [snapgene.com]
- 16. CRISPR/Cas9-mediated Gene Knockout Protocol OneLab [onelab.andrewalliance.com]
- 17. ossila.com [ossila.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance -PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. SHLD2/FAM35A co-operates with REV7 to coordinate DNA double-strand break repair pathway choice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SHLD2/FAM35A co-operates with REV7 to coordinate DNA double-strand break repair pathway choice | The EMBO Journal [link.springer.com]
- To cite this document: BenchChem. [Application Notes: Unveiling the Role of SHLD2 in Cancer Cells using CRISPR-Cas9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610823#using-crispr-cas9-to-study-shld2-function-in-cancer-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com